Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate
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Overview
Description
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate is a heterocyclic compound that features a pyrroloimidazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and imidazole rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl bromoacetate with a suitable pyrrole-imidazole precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products:
Oxidation: Oxo derivatives of the pyrroloimidazole core.
Reduction: Reduced analogs with hydrogenated pyrrole or imidazole rings.
Substitution: Derivatives with substituted ester groups
Scientific Research Applications
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
6,7-Dihydro-5H-pyrido[2,3-C]pyridazine derivatives: Investigated for their potential in treating various diseases.
Uniqueness: Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate stands out due to its unique combination of pyrrole and imidazole rings, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-9-4-3-5-12(9)7-11-8/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAJNORUHNSHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2CCCN2C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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